5-(Dimethylamino)picolinonitrile (CAS 1159733-63-7): A Technical Monograph for Drug Discovery
5-(Dimethylamino)picolinonitrile (CAS 1159733-63-7): A Technical Monograph for Drug Discovery
Abstract
5-(Dimethylamino)picolinonitrile (CAS: 1159733-63-7) represents a strategically functionalized pyridine scaffold characterized by a "push-pull" electronic system. With an electron-withdrawing nitrile group at the C2 position and an electron-donating dimethylamino motif at C5, this compound serves as a versatile building block in medicinal chemistry. This guide provides a rigorous technical analysis of its physicochemical profile, synthetic methodologies, and utility in the development of kinase inhibitors and heterocyclic therapeutics.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The distinct electronic architecture of 5-(dimethylamino)picolinonitrile influences its solubility, metabolic stability, and reactivity in cross-coupling reactions. The C2-nitrile serves as a latent electrophile and hydrogen bond acceptor, while the C5-amine modulates the basicity of the pyridine nitrogen.
Table 1: Physicochemical Specifications
| Property | Specification |
| Chemical Name | 5-(Dimethylamino)pyridine-2-carbonitrile |
| CAS Number | 1159733-63-7 |
| Molecular Formula | C₈H₉N₃ |
| Molecular Weight | 147.18 g/mol |
| SMILES | CN(C)C1=CN=C(C=C1)C#N |
| Appearance | Pale yellow to off-white solid |
| Solubility | Soluble in DMSO, MeOH, DCM; Low solubility in water |
| pKa (Calc) | ~3.5 (Pyridine N), significantly reduced by C2-CN |
| LogP (Calc) | 1.02 |
| H-Bond Acceptors | 3 (Nitrile N, Pyridine N, Amine N) |
Synthetic Methodology: The "C5-Activation" Challenge
Mechanistic Insight
Functionalizing the C5 position of the pyridine ring is synthetically non-trivial compared to the C2 or C4 positions. The C2 and C4 positions are activated for Nucleophilic Aromatic Substitution (
Therefore, standard
Protocol: Pd-Catalyzed Amination of 5-Bromo-2-cyanopyridine
Reagents:
-
Substrate: 5-Bromo-2-cyanopyridine (1.0 equiv)
-
Amine Source: Dimethylamine (2.0 M in THF, 1.2 equiv)
-
Catalyst:
(2-5 mol%) -
Ligand: Xantphos or BINAP (5-10 mol%)
-
Base:
(2.0 equiv) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Workflow:
-
Inertion: Charge a reaction vial with 5-bromo-2-cyanopyridine,
, , and Xantphos. Seal and purge with Argon for 5 minutes. Reasoning: Palladium(0) species are oxygen-sensitive; rigorous deoxygenation prevents catalyst poisoning. -
Solvation: Add anhydrous 1,4-dioxane via syringe, followed by the dimethylamine solution.
-
Reaction: Heat the mixture to 100°C for 12–16 hours. Note: Xantphos is chosen for its wide bite angle, which stabilizes the reductive elimination step critical for forming the
bond. -
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and palladium black. Rinse with EtOAc.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc gradient). The product typically elutes as a yellow solid.
Visualization: Synthesis & Reactivity Pathway
Figure 1: Synthetic route to 5-(dimethylamino)picolinonitrile and its divergent utility as a scaffold for acids, amines, and bioisosteres.
Applications in Drug Discovery[3][7][8][9][10][11][12]
The "Push-Pull" Electronic Effect
The 5-(dimethylamino)picolinonitrile scaffold is unique because the C5-dimethylamino group acts as a strong Electron Donating Group (EDG) via resonance, while the C2-nitrile and the pyridine nitrogen are Electron Withdrawing Groups (EWG).
-
Impact on Binding: This polarization increases the electron density on the pyridine nitrogen relative to a standard picolinonitrile, potentially strengthening hydrogen bond interactions with kinase hinge regions.
-
Metabolic Stability: The C5 blocking with a dimethylamino group prevents oxidative metabolism (e.g., hydroxylation) at this typically labile position.
Therapeutic Areas
-
Kinase Inhibition: The picolinonitrile motif is a privileged scaffold in kinase inhibitors (e.g., targeting JAK, BTK). The nitrile group often interacts with the gatekeeper residue or the catalytic lysine in the ATP-binding pocket.
-
Bioisosteric Replacement: The nitrile group serves as a bioisostere for carbonyls and hydroxyls, improving permeability (logP modulation) while maintaining H-bond acceptor capability.
-
Neurodegenerative Research: Dimethylamine-substituted pyridines have been explored as ligands for nicotinic acetylcholine receptors (nAChRs) and in PET imaging tracers due to their ability to cross the blood-brain barrier.
Safety & Handling (MSDS Highlights)
While specific toxicological data for this CAS is limited, it should be handled with the rigor accorded to aminocyanopyridines.
-
Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Handling Protocol: Use only in a chemical fume hood. Avoid contact with strong acids (risk of HCN evolution from nitrile hydrolysis under extreme conditions) and strong oxidizers.
References
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (2025).[4][5] Compound Summary: Picolinonitrile Derivatives. Retrieved from [Link]
